1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Catalog No.
S13641035
CAS No.
M.F
C22H25BN2O2
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2...

Product Name

1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

IUPAC Name

1-methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C22H25BN2O2

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C22H25BN2O2/c1-21(2)22(3,4)27-23(26-21)18-19(16-12-8-6-9-13-16)24-25(5)20(18)17-14-10-7-11-15-17/h6-15H,1-5H3

InChI Key

DMCVFZGUSIRIJL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C3=CC=CC=C3)C)C4=CC=CC=C4

1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with diphenyl and a dioxaborolane moiety. The molecular formula for this compound is C22H25BN2OC_{22}H_{25}BN_{2}O with a molecular weight of approximately 350.45 g/mol. Its structure is significant for its potential applications in various fields, including medicinal chemistry and materials science.

Typical of pyrazole derivatives and boron-containing compounds. Notably:

  • Hydrolysis: The boron-oxygen bond in the dioxaborolane can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding boronic acid .
  • Nucleophilic Substitution: The presence of the dioxaborolane group allows for nucleophilic substitution reactions, which can be utilized in further synthetic pathways .
  • Electrophilic Aromatic Substitution: The aromatic rings in the diphenyl group may participate in electrophilic aromatic substitution reactions, providing avenues for further functionalization .

While specific biological activity data for 1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is limited, compounds with similar structures have been studied for various biological activities:

  • Anticancer Activity: Pyrazole derivatives have shown potential anticancer properties in various studies due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Effects: Some related compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Further research is necessary to elucidate the specific biological effects of this compound.

The synthesis of 1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Boronic Ester Formation: The dioxaborolane moiety can be synthesized through the reaction of boronic acids with diols or through the pinacol reaction.
  • Coupling Reactions: Finally, coupling reactions (such as Suzuki coupling) can be employed to attach the dioxaborolane to the pyrazole structure.

These methods highlight the versatility and complexity involved in synthesizing this compound.

1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents due to its unique structural properties.
  • Materials Science: In the development of organic electronic materials or sensors due to its electronic properties influenced by the boron atom.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Research into similar compounds suggests that interactions with enzymes or receptors could provide insights into its potential therapeutic effects. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • In Vivo Studies: Testing biological activity in animal models to assess pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
1-MethylpyrazoleSimple pyrazole structureUsed as an intermediate in pharmaceuticals
4-(Boronate)phenylpyrazoleContains boronate groupKnown for its role in cross-coupling reactions
1-Methyl-3-(trifluoromethyl)pyrazoleTrifluoromethyl substitutionExhibits unique electronic properties

The presence of both diphenyl and dioxaborolane groups in 1-Methyl-3,5-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole distinguishes it from these compounds by potentially enhancing its reactivity and biological activity.

Hydrogen Bond Acceptor Count

3

Exact Mass

360.2009082 g/mol

Monoisotopic Mass

360.2009082 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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